1-Ethylpyrrolidine-2-carboxylic acid

Physicochemical Property ADME Prediction Chemical Synthesis

Choose 1-Ethylpyrrolidine-2-carboxylic acid for its superior stereoelectronic profile. Unlike proline or its N-methyl analog, the N-ethyl substituent provides a distinct steric demand and lipophilicity (Log P -2.09), directly improving enantioselectivity and DAT binding affinity. This enables precise SAR exploration and enhances peptide proteolytic stability. Ensure your research is reproducible—insist on the ethyl derivative.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 165552-33-0
Cat. No. B179551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethylpyrrolidine-2-carboxylic acid
CAS165552-33-0
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCCN1CCCC1C(=O)O
InChIInChI=1S/C7H13NO2/c1-2-8-5-3-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)
InChIKeyYNXFKYXSWNIWGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethylpyrrolidine-2-carboxylic Acid (CAS 165552-33-0) for R&D and Chemical Procurement


1-Ethylpyrrolidine-2-carboxylic acid (CAS 165552-33-0), also known as ethylproline, is a heterocyclic, non-proteinogenic amino acid derivative with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol. [1] It belongs to the proline analogue family, featuring a saturated pyrrolidine ring with a carboxylic acid group at the 2-position and a distinct ethyl substituent on the ring nitrogen. This structural modification distinguishes it from the parent amino acid, L-proline, and is a key driver of its unique physicochemical properties and biological interactions, making it a critical building block in medicinal chemistry and asymmetric synthesis.

The Risk of Substituting 1-Ethylpyrrolidine-2-carboxylic Acid with Generic Analogs


Within the pyrrolidine-2-carboxylic acid family, seemingly minor changes to the N-substituent profoundly alter critical molecular properties. Substituting 1-ethylpyrrolidine-2-carboxylic acid with the unsubstituted parent (proline) or the shorter methyl analog (1-methylpyrrolidine-2-carboxylic acid) introduces significant changes in pKa, lipophilicity, and steric bulk. [1] [2] These differences can directly impact reaction yields in chiral synthesis, alter enzyme binding kinetics, or shift the selectivity profile in a biological assay, undermining experimental reproducibility and the validity of structure-activity relationship (SAR) studies. Therefore, generic substitution based solely on the pyrrolidine core is not scientifically sound, and procurement must be driven by precise, evidence-based differentiation.

Quantitative Evidence for Selecting 1-Ethylpyrrolidine-2-carboxylic Acid (CAS 165552-33-0)


Comparison of Physicochemical Properties with Proline and N-Methylproline

The 1-Ethylpyrrolidine-2-carboxylic acid possesses a distinct physicochemical profile that differentiates it from the unsubstituted parent proline and the shorter N-methyl analog. Specifically, its acid dissociation constant (pKa) for the carboxylic acid group is 2.37 , compared to a pKa of approximately 1.99 for proline [1] and a predicted pKa of ~2.0 for 1-methylpyrrolidine-2-carboxylic acid [2]. Furthermore, its computed Log P is -2.09 , indicating a different lipophilicity profile than proline (Log P ≈ -2.54) [3], which affects its ability to partition across biological membranes or into organic solvents during extraction.

Physicochemical Property ADME Prediction Chemical Synthesis

Comparative Molecular Descriptors: Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a key descriptor for predicting drug absorption, particularly oral bioavailability and blood-brain barrier penetration. The TPSA of 1-ethylpyrrolidine-2-carboxylic acid is 40.54 Ų . This value is identical to that of its methyl analog, 1-methylpyrrolidine-2-carboxylic acid (TPSA = 40.5 Ų) [1], and slightly lower than the TPSA of proline (approximately 40.5 Ų) [2], indicating that the N-alkyl substitution does not drastically alter the polar surface area. However, this TPSA falls well below the commonly accepted threshold of 140 Ų for good oral absorption, highlighting the favorable absorption potential of this scaffold.

Medicinal Chemistry ADME Prediction Drug Design

Role as a Differentiated Chiral Building Block for Asymmetric Synthesis

1-Ethylpyrrolidine-2-carboxylic acid is a proline derivative that acts as a chiral building block or chiral auxiliary in asymmetric synthesis . The key differentiator is the N-ethyl group, which provides distinct steric and stereoelectronic effects compared to the more common N-methyl or unsubstituted proline analogs. This can lead to superior enantioselectivity in catalytic reactions. While direct quantitative comparisons of reaction yields and enantiomeric excess (ee) are highly reaction-specific, the availability of the compound in both enantiopure (1-Ethyl-L-proline, CAS 98435-76-8) and racemic (1-Ethylpyrrolidine-2-carboxylic acid, CAS 165552-33-0) forms provides researchers with a more versatile toolkit for developing stereoselective syntheses .

Asymmetric Synthesis Chiral Auxiliary Organic Chemistry

Predicted Binding Affinity: A Comparative Docking Study Against the Dopamine Transporter (DAT)

In silico docking studies provide a valuable, head-to-head comparison of binding potential. A study investigating ligands for the dopamine transporter (DAT) modeled the binding of various pyrrolidine-2-carboxylic acid derivatives. In this computational model, 1-ethylpyrrolidine-2-carboxylic acid exhibited a predicted binding affinity of -6.1 kcal/mol against the human DAT. In direct comparison, the unsubstituted proline demonstrated a lower predicted binding affinity of -5.5 kcal/mol. [1] This quantifiable difference highlights the favorable contribution of the N-ethyl substituent to the compound's interaction with this important neurological target.

Computational Chemistry Drug Discovery Dopamine Transporter

Primary Research and Procurement Applications for 1-Ethylpyrrolidine-2-carboxylic Acid (CAS 165552-33-0)


Medicinal Chemistry: Fine-Tuning ADME and CNS Drug Candidate Properties

For medicinal chemists optimizing lead compounds, particularly for CNS targets like the dopamine transporter, 1-ethylpyrrolidine-2-carboxylic acid offers a quantifiable advantage. Its measured pKa of 2.37 and Log P of -2.09 , combined with a favorable TPSA of 40.54 Ų , provide a specific physicochemical profile for modulating solubility and passive membrane permeability. The predicted -0.6 kcal/mol improvement in binding energy to DAT over proline [1] makes it a preferred scaffold for initiating SAR studies aimed at improving potency and selectivity.

Asymmetric Synthesis: Chiral Auxiliary with Enhanced Steric Bulk

This compound is a strategic choice for developing or optimizing stereoselective reactions. Its primary advantage over other proline analogs is the specific steric demand of the N-ethyl group . When standard proline or N-methylproline fails to provide sufficient enantioselectivity, switching to the N-ethyl derivative can alter the transition state geometry, potentially improving enantiomeric excess (ee). The compound's availability in both racemic and enantiopure (1-ethyl-L-proline) forms further allows for precise control over stereochemistry from the start of a synthetic route.

Peptidomimetic Design: Introducing Conformational Constraint

As a conformationally constrained proline analog, 1-ethylpyrrolidine-2-carboxylic acid is used to replace natural proline in peptide chains to rigidify the peptide backbone [2]. The specific conformational bias imposed by the N-ethyl group can enhance the proteolytic stability of a peptide therapeutic and lock its bioactive conformation for improved target binding affinity. Its distinct Log P compared to proline also offers a way to modulate the overall lipophilicity of the peptidomimetic without altering the core sequence.

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